molecular formula C16H20N2O2 B2600387 4-(3-Phenylpentanoyl)morpholine-3-carbonitrile CAS No. 1436174-63-8

4-(3-Phenylpentanoyl)morpholine-3-carbonitrile

Cat. No.: B2600387
CAS No.: 1436174-63-8
M. Wt: 272.348
InChI Key: WMXHHHJZNLBUCY-UHFFFAOYSA-N
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Description

4-(3-Phenylpentanoyl)morpholine-3-carbonitrile is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a phenylpentanoyl group attached to the morpholine ring, along with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpentanoyl)morpholine-3-carbonitrile typically involves the reaction of morpholine with 3-phenylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a cyanating agent, such as sodium cyanide, to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpentanoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylpentanoyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(3-Phenylpentanoyl)morpholine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpentanoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The phenylpentanoyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Phenylbutanoyl)morpholine-3-carbonitrile
  • 4-(3-Phenylhexanoyl)morpholine-3-carbonitrile
  • 4-(3-Phenylpropanoyl)morpholine-3-carbonitrile

Uniqueness

4-(3-Phenylpentanoyl)morpholine-3-carbonitrile is unique due to the specific length of its phenylpentanoyl chain, which can influence its hydrophobic interactions and overall biological activity. Compared to similar compounds with shorter or longer chains, it may exhibit distinct pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

4-(3-phenylpentanoyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-13(14-6-4-3-5-7-14)10-16(19)18-8-9-20-12-15(18)11-17/h3-7,13,15H,2,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXHHHJZNLBUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)N1CCOCC1C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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